molecular formula C11H16O5S2 B1370367 3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate CAS No. 263400-88-0

3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate

Cat. No. B1370367
M. Wt: 292.4 g/mol
InChI Key: AXUFUWARAAYMCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C11H16O5S2 and a molecular weight of 292.38 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate is 1S/C11H16O5S2/c1-10-4-6-11(7-5-10)18(14,15)16-8-3-9-17(2,12)13/h4-7H,3,8-9H2,1-2H3 . The Canonical SMILES is CC1=CC=C(C=C1)S(=O)(=O)OCCCS(=O)(=O)C .


Physical And Chemical Properties Analysis

3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate is a solid substance at room temperature . It has a molecular weight of 292.4 g/mol . The compound has 0 hydrogen bond donors and 5 hydrogen bond acceptors .

Scientific Research Applications

Proton-Conducting Fuel-Cell Membranes

Polysulfones carrying 4-Methylbenzenesulfonic Acid side chains, closely related to 3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate, have been investigated for use as proton-conducting membranes in fuel cells. These ionomers demonstrate promising properties like mechanical and thermal stability, ion-exchange capacity, and high proton conductivity, essential for high-temperature polymer electrolyte membrane fuel cells (Said, Zhang, & Pan, 2015).

Crystallographic Studies

The sulfonate derivative 1,3-Bis{[(4-methylphenyl)sulfonyl]oxy}propan-2-yl 4-methylbenzenesulfonate, similar in structure to 3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate, has been studied for its crystallographic properties. This research contributes to understanding molecular structures and their interactions, which is vital in material science and pharmaceuticals (Yusof et al., 2012).

Photoacid Generators in Polymer Resists

Compounds based on oxime sulfonates, which include derivatives like 4-methylbenzenesulfonate, have been investigated as potential photoacid generators. These compounds are significant in the development of polymer resists used in lithographic processes in semiconductor manufacturing (Plater, Harrison, & Killah, 2019).

Synthesis of Dye Intermediates

The synthesis of 3-N-ethyl-4-methylbenzenesulfonic acid, which is structurally related to 3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate, demonstrates its application in creating dye intermediates. This process is crucial for textile industries and demonstrates the compound's utility in industrial chemical processes (Han-xi, 2011).

Inhibitors in Biochemical Applications

Research on 5-sulfamoylorthanilic acids, structurally related to 3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate, indicates their potential as salidiuretic agents. Such compounds could have applications in developing new drugs for ailments like hypertension and edema (Sturm, Muschaweck, & Hropot, 1983).

Ionogels for Ion Transport

A study on the synthesis and properties of new ionogels, incorporating components like 4-methylbenzenesulfonate, highlights its application in creating mechanically stable and highly conductive materials. These ionogels have potential uses in sensors or fuel cells (Taubert, Löbbicke, Kirchner, & Leroux, 2017).

Antimicrobial and Enzyme Inhibition Studies

Research involving N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides, which are structurally similar to 3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate, showcases its potential in antimicrobial activities and as enzyme inhibitors. This indicates its relevance in medical research and pharmaceutical development (Abbasi et al., 2017).

Supramolecular Assembly and Noncovalent Interactions

The study of 2- and 4-formylphenyl 4-substituted benzenesulfonates, related to 3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate, focuses on their role in noncovalent interactions within supramolecular architectures. This research is crucial in understanding molecular interactions and designing new materials (Andleeb et al., 2018).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

3-methylsulfonylpropyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O5S2/c1-10-4-6-11(7-5-10)18(14,15)16-8-3-9-17(2,12)13/h4-7H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUFUWARAAYMCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627917
Record name 3-(Methanesulfonyl)propyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate

CAS RN

263400-88-0
Record name 1-Propanol, 3-(methylsulfonyl)-, 1-(4-methylbenzenesulfonate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=263400-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0263400880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Methanesulfonyl)propyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(methylsulfonyl)propyl 4-methylbenzenesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.237.759
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate
Reactant of Route 3
Reactant of Route 3
3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate
Reactant of Route 4
Reactant of Route 4
3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate
Reactant of Route 5
Reactant of Route 5
3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate
Reactant of Route 6
Reactant of Route 6
3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate

Citations

For This Compound
6
Citations
K Rikimaru, T Wakabayashi, H Abe… - Bioorganic & medicinal …, 2012 - Elsevier
In our search for a novel class of non-TZD, non-carboxylic acid peroxisome proliferator-activated receptor (PPAR) γ agonists, we explored alternative lipophilic templates to replace …
Number of citations: 18 www.sciencedirect.com
N Negoro, S Sasaki, S Mikami, M Ito… - Journal of medicinal …, 2012 - ACS Publications
G protein-coupled receptor 40 (GPR40)/free fatty acid receptor 1 (FFA1) is a free fatty acid (FFA) receptor that mediates FFA-amplified glucose-stimulated insulin secretion in pancreatic …
Number of citations: 85 pubs.acs.org
C Chen, SM Guo, Y Sun, H Li, N Hu, K Yao, H Ni… - European Journal of …, 2023 - Elsevier
GPR40 is primarily expressed in pancreatic islet β-cells, and its activation by endogenous ligands of medium to long-chain free fatty acids or synthetic agonists is clinically proved to …
Number of citations: 1 www.sciencedirect.com
D Cao, X Wang, L Lei, L Ma, Z Yang… - Chemical Biology & …, 2020 - Wiley Online Library
Eleven novel 4‐anilinoquinazoline derivatives were synthesized and evaluated for their in vitro antiproliferative activity. Among them, compound 9a exhibited the best potency, with IC …
Number of citations: 1 onlinelibrary.wiley.com
E Rexen Ulven, M Trauelsen, M Brvar, M Lückmann… - Scientific Reports, 2018 - nature.com
The succinate receptor 1 (SUCNR1) is a receptor for the metabolite succinate, which functions as a metabolic stress signal in the liver, kidney, adipose tissue and the retina. However, …
Number of citations: 14 www.nature.com
H Li, Q Huang, C Chen, B Xu, HY Wang… - Journal of Medicinal …, 2017 - ACS Publications
The free fatty acid receptor GPR40 is predominantly expressed in pancreatic β-cells and enhances insulin secretion in a glucose dependent manner. Therefore, GPR40 agonists are …
Number of citations: 16 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.